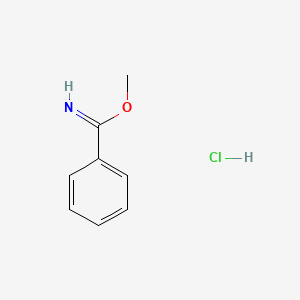

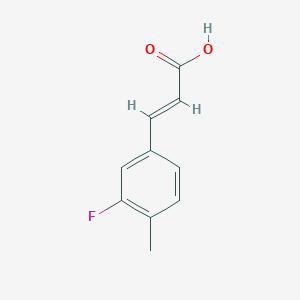

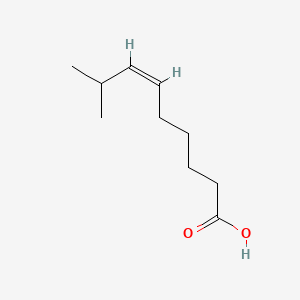

2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound's structure suggests that it may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals and materials science.

Synthesis Analysis

While the specific synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde is not detailed in the provided papers, a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been used as a derivatization reagent for HPLC analysis of amino acids and biogenic amines . This suggests that the synthesis of such compounds is feasible and can be optimized for high yields and purity. The synthesis of related pyrrole derivatives has been achieved through metalation of dimers, followed by reaction with electrophilic reagents .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can significantly influence the electronic properties of the molecule. The substitution pattern on the pyrrole ring can further modify these properties, potentially affecting the reactivity and interaction with other molecules. However, the exact molecular structure analysis of the compound is not provided in the papers .

Chemical Reactions Analysis

The papers provided discuss the use of a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, in derivatization reactions with primary amino groups under mild conditions . This indicates that the aldehyde group on the pyrrole ring is reactive and can form adducts with amines, which can be useful in analytical chemistry for the detection of various biologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the ring. The papers suggest that the related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, is soluble enough to be used in HPLC analysis and can be

Scientific Research Applications

Unsubstituted Quinoidal Pyrrole and Reactions

The chemical "2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde" shares structural similarities with various pyrrole derivatives, making it relevant to research on the synthesis and properties of pyrrole-based compounds. A study by Ghorai and Mani (2014) explored the dehydrogenation reaction of pyrrole derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leading to products with oxygen atoms. This reaction showcases the potential for synthesizing quinoidal structures of pyrrole that are fluorescent and reactive, highlighting a unique unsubstituted quinoidal structure. Such compounds could have implications in materials science, particularly in fluorescence applications and coordination with metals like palladium, indicating potential for further exploration in catalysis and material design Ghorai & Mani, 2014.

Synthetic Routes to Pyridyl Analogues

Barfoot et al. (2010) described synthetic routes to pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are key intermediates for antibacterial medicinal chemistry programs. This study underscores the importance of such compounds in the development of new antibacterial agents. The ability to synthesize these analogues in multigram quantities is crucial for pharmaceutical applications, suggesting that compounds with similar structures could be pivotal in the search for new drugs Barfoot et al., 2010.

Reactions of Pyrroles with Carbon Monoxide and Ethanol

Research by Treibs and Wilhelm (1979) into the reactions of dimethylpyrrole with carbon monoxide and ethanol under pressure led to the synthesis of pyrrole-carbaldehydes and other derivatives. These findings are significant for understanding the chemical behavior of pyrrole compounds under various conditions, potentially contributing to the synthesis of novel organic materials and intermediates in organic synthesis Treibs & Wilhelm, 1979.

Synthesis of Calix[4]pyrrole Derivatives

Farinha, Tomé, and Cavaleiro (2010) explored the synthesis of new calix[4]pyrrole derivatives via 1,3-dipolar cycloadditions. These derivatives show high affinity for fluoride and acetate anions, indicating their potential use in anion recognition and sensor applications. The study illustrates the versatility of pyrrole-based compounds in forming complex structures with specific functional properties, relevant to chemical sensing technology Farinha, Tomé, & Cavaleiro, 2010.

Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System

Koriatopoulou, Karousis, and Varvounis (2008) presented a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting the potential of pyrrole derivatives in constructing complex heterocyclic structures. This work contributes to the field of heterocyclic chemistry, offering new pathways for the synthesis of compounds that may have pharmaceutical or material applications Koriatopoulou, Karousis, & Varvounis, 2008.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to study its derivatives, i.e., similar compounds with slight modifications .

properties

IUPAC Name |

2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZXVFPDWWIKGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

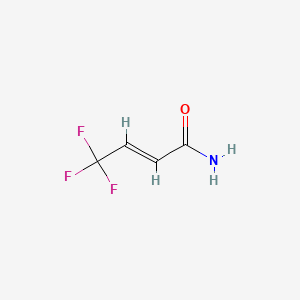

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)